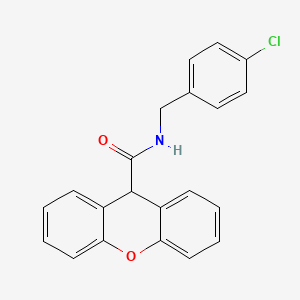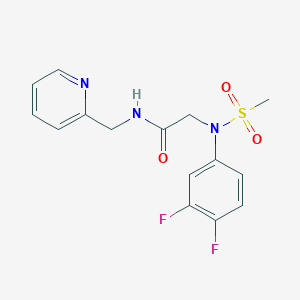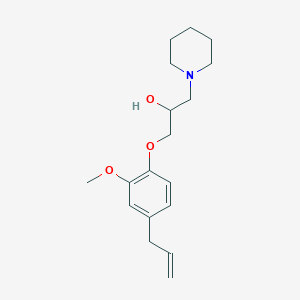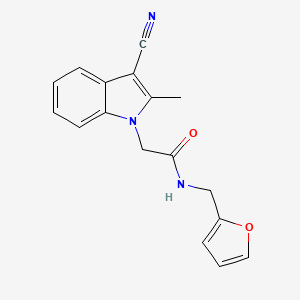
N-(4-chlorobenzyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-9H-xanthene-9-carboxamide, commonly known as NS8593, is a small molecule that has been extensively studied for its potential applications in neuroscience research. This compound belongs to the family of xanthene derivatives and has been shown to modulate the activity of various ion channels and receptors in the nervous system.
Scientific Research Applications
Synthesis and Polymeric Applications
Polymer Synthesis and Properties
Research focuses on synthesizing novel aromatic polyamides containing xanthene cardo groups, which exhibit high solubility in polar solvents, relatively high glass transition temperatures, and significant thermal stability. These properties make them suitable for various high-performance applications. The synthesis involves polycondensation reactions using monomers derived from xanthene structures, leading to amorphous polymers capable of forming transparent, flexible, and tough films with notable mechanical strengths (Shou-Ri Sheng et al., 2009).
Enhanced Solubility and Transparency
Another study elaborated on polyamides containing xanthene units and methyl pendant groups, synthesized from a novel aromatic dicarboxylic acid. These polyamides demonstrated improved solubility in polar aprotic solvents, high transparency, and reduced moisture absorption, alongside maintaining substantial thermal stability and mechanical robustness (Dong‐Dong Guo et al., 2015).
Advanced Materials Research
Nanocomposite Synthesis
A study on the synthesis of novel aliphatic–aromatic polyamide/Fe3O4 nanocomposites incorporating pendent 9H-xanthene groups highlights the potential for creating magnetic responsive materials. By combining synthesized polyamide with Fe3O4 nanoparticles, researchers developed nanocomposites that exhibit superparamagnetic properties and improved thermal stability, indicating potential applications in advanced material design (H. Moghanian et al., 2015).
Biological Activity Exploration
Medicinal Chemistry
Although the specific compound "N-(4-chlorobenzyl)-9H-xanthene-9-carboxamide" was not directly linked to biological activities in the provided studies, related research on xanthenes in medicinal chemistry discusses synthetic strategies and biological activities of xanthene derivatives. Xanthenes have been explored for various biological applications, including neuroprotective, antitumor, and antimicrobial activities. The study emphasizes the importance of synthetic methodologies for producing (aza)xanthenes with potential drug-like properties, highlighting the relevance of xanthene structures in the development of new therapeutic agents (M. Maia et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “N-(4-chlorobenzyl)-9H-xanthene-9-carboxamide” could include exploring its potential uses in various fields such as pharmaceuticals, materials science, or chemical synthesis. Further studies could also investigate its physical and chemical properties, reactivity, and safety profile .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO2/c22-15-11-9-14(10-12-15)13-23-21(24)20-16-5-1-3-7-18(16)25-19-8-4-2-6-17(19)20/h1-12,20H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRFGNJVSZFYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide](/img/structure/B5579729.png)


![N-benzyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5579748.png)

![2-{6-[4-(dimethylamino)phenyl]-5-phenyl-5,6-dihydro-3-pyridazinyl}-1H-indene-1,3(2H)-dione](/img/structure/B5579762.png)

![2-(ethylthio)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B5579768.png)
![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5579779.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579786.png)

![3-[(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}piperidin-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5579804.png)
![(1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5579808.png)
